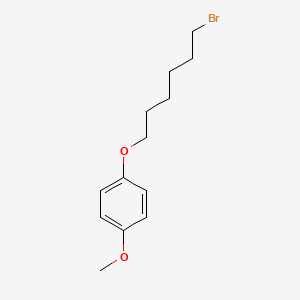

1-(6-Bromohexyloxy)-4-methoxybenzene

Vue d'ensemble

Description

“1-(6-Bromohexyloxy)-4-methoxybenzene” is a chemical compound with the molecular formula C16H25BRO. It has a molecular weight of 313.28 .

Synthesis Analysis

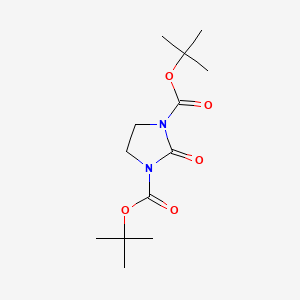

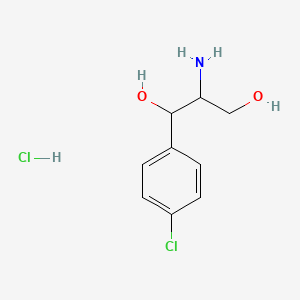

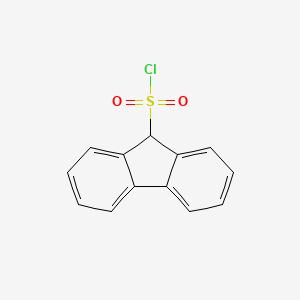

The synthesis of similar compounds has been reported in the literature . For instance, a round-bottom flask is charged with the corresponding compound Na–c (1.1 mmol), dry K2CO3 (6.4 mmol, 0.88 g), KI (0.4 mmol, 0.06 g) and 50 mL of dry DMF. Next, methyl 4-(6-bromohexyloxy)benzoate (1.3 mmol, 0.40 g) is added. The reaction mixture is heated to 100 °C for 16 h .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.457 (lit.) and a boiling point of 276 °C (lit.). It has a density of 1.053 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Liquid Crystalline Behavior

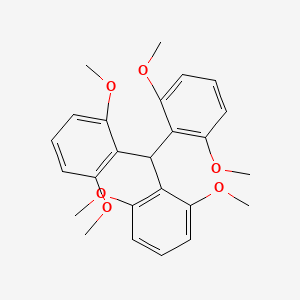

Liquid crystals: are materials that exhibit an intermediate state between a crystalline solid and a liquid. They possess unique optical and electrical properties, making them valuable for display technologies. In the case of 6-bromohexyloxy-4-methoxybenzene, researchers have observed columnar liquid crystalline behavior. Techniques such as polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction confirm this property . Understanding its liquid crystalline behavior can lead to applications in advanced displays, sensors, and optical devices.

Electroactive Properties

The compound’s electrochemical properties are of interest. It demonstrates low oxidation potentials and an optimal highest occupied molecular orbital (HOMO) energy level, making it suitable for use as an organic semiconductor in hole transport layers. These layers play a crucial role in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Photoactivity

One derivative of 6-bromohexyloxy-4-methoxybenzene exhibits photoredox activity in dichloromethane under light irradiation. Remarkably, this process occurs without the assistance of hydrogen bonding amide functional groups. Researchers are exploring its potential in light-driven chemical reactions and photocatalysis .

Hole Transport Materials

Efficient hole transport materials are essential for various electronic devices. By incorporating 6-bromohexyloxy-4-methoxybenzene into amorphous layers, it could enhance the performance of OLEDs, dye-sensitized solar cells, and perovskite solar cells .

Self-Assembly and Nanostructures

Controlling the electronic communication between functional units often involves self-assembly into nanostructures . The liquid crystalline behavior of this compound could facilitate self-assembly, leading to high hole mobility values. Researchers are exploring its potential in nanoelectronics and optoelectronic devices .

Mechanistic Insights

Lastly, the X-ray crystallography elucidated the structure of 1-(6-bromohexyloxy)-xanthone , which may provide mechanistic insights into its binding to DNA or other targets. Understanding these interactions could have implications in drug design and biochemistry .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .

Propriétés

IUPAC Name |

1-(6-bromohexoxy)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHAMCWRCXLFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366311 | |

| Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromohexyloxy)-4-methoxybenzene | |

CAS RN |

20744-11-0 | |

| Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

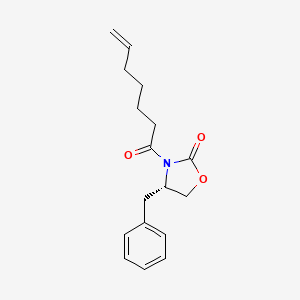

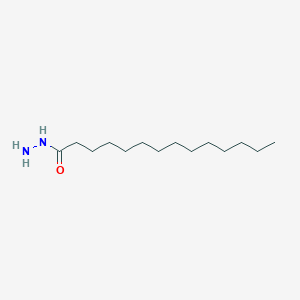

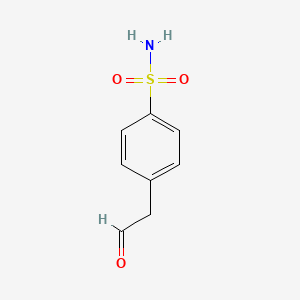

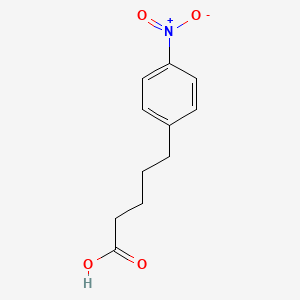

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)

![6-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B3049399.png)